N-Boc-2-aminoacetaldehyde

Overview

Description

N-Boc-2-aminoacetaldehyde (CAS 89711-08-0, C₇H₁₃NO₃) is a protected amino aldehyde widely used in organic synthesis and pharmaceutical chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective reactions at the aldehyde site. Key properties include:

- Physical State: Hygroscopic yellowish solid .

- Solubility: Insoluble in water; soluble in chloroform, dichloromethane, and methanol .

- Reactivity: Participates in reductive amination, alkylation, and condensation reactions. However, the Boc group reduces the aldehyde's electrophilicity compared to unprotected analogs .

Its applications span the synthesis of antitrypanosomal agents (e.g., Trypanosoma brucei inhibitors) , EGFR-targeting ligands , and antibiotics like (+)-negamycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-aminoacetaldehyde can be synthesized through the reaction of tert-butyl carbamate with 2-aminoacetaldehyde. The reaction typically involves the use of formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala . The α-methylenation of this amino aldehyde proceeds efficiently under these conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-aminoacetaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It can react with Horner-Wadsworth-Emmons (HWE) reagent to form γ-aminobutyric acid (GABA)-derived α-keto amide/ester units.

Reduction Reactions: The compound can be reduced to form different amines and alcohols.

Substitution Reactions: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Formaldehyde: Used in α-methylenation reactions.

Horner-Wadsworth-Emmons Reagent: Utilized in condensation reactions to form GABA derivatives.

Catalysts: Pyrrolidine proprionic acid or L-Pro-β-Ala for α-methylenation.

Major Products

γ-Aminobutyric Acid (GABA) Derivatives: Formed through condensation reactions.

Amines and Alcohols: Produced via reduction reactions.

Scientific Research Applications

Synthesis of Bioactive Molecules

N-Boc-2-aminoacetaldehyde is employed as a starting material in the synthesis of several bioactive compounds. One notable application is its use in the total synthesis of (+)-negamycin, an antibiotic with potential therapeutic applications against genetic diseases. The synthesis achieved an overall yield of approximately 42% over several steps, showcasing the compound's utility in complex organic synthesis .

Tumor-Targeting Agents

In cancer research, this compound has been utilized to develop novel epidermal growth factor receptor (EGFR) inhibitors. A study demonstrated that this compound could be directly reductively aminated to create ligands with enhanced tumor-targeting capabilities under hypoxic conditions, which is crucial for improving the efficacy of cancer therapies .

Enantioselective Reactions

This compound has been extensively studied for its role in enantioselective synthesis. It participates in reactions with N-carbamoyl imines to yield chiral amines with high enantioselectivity. For instance, reactions catalyzed by chiral calcium complexes have shown excellent yields (75–99%) and moderate enantioselectivities (43–73%) when combined with malonates .

Three-Component Reactions

This compound is also involved in three-component reactions leading to the formation of pyrrolidines via 1,3-dipolar cycloaddition processes. Such methodologies highlight its versatility as a reactive intermediate in diverse synthetic pathways .

Data Table: Summary of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Total Synthesis | Starting reagent for (+)-negamycin | 42% overall yield |

| Cancer Therapeutics | Development of EGFR inhibitors via reductive amination | Enhanced tumor targeting |

| Enantioselective Synthesis | Reactions with N-carbamoyl imines yielding chiral amines | Yields: 75–99%, Enantioselectivity: 43–73% |

| Three-Component Reactions | Synthesis of pyrrolidines through 1,3-dipolar cycloaddition | Specific yields not reported |

Case Study 1: Total Synthesis of (+)-Negamycin

The efficient total synthesis of (+)-negamycin using this compound demonstrated significant potential for developing new antibiotics. The reaction pathway was optimized to achieve a high yield while minimizing by-products, making it a valuable approach in medicinal chemistry .

Case Study 2: Development of EGFR Inhibitors

Research focusing on the hypoxia-mediated activation of EGFR inhibitors revealed that this compound derivatives could effectively target tumors under low oxygen conditions. This study emphasized the importance of modifying existing drugs for enhanced specificity and reduced side effects .

Mechanism of Action

N-Boc-2-aminoacetaldehyde acts as a key intermediate in the preparation of various complex molecules. Its mechanism involves undergoing specific chemical reactions, such as condensation and reduction, to form structurally diverse compounds with potential biological activity . The compound’s reactivity is primarily due to the presence of the aldehyde and amino groups, which facilitate these transformations .

Comparison with Similar Compounds

Reactivity in Reductive Amination

N-Boc-2-aminoacetaldehyde is a key substrate in reductive amination, but its performance varies with reducing agents and conditions:

*The Boc group stabilizes the amine but may sterically hinder reactivity, leading to lower yields compared to unprotected analogs.

Performance in Multicomponent Reactions

In Petasis reactions, this compound fails to form isolatable products due to low aldehyde electrophilicity, unlike aldehydes with electron-withdrawing groups (e.g., p-nitrobenzaldehyde) .

| Aldehyde | Reactivity in Petasis Reaction | Notes | Reference |

|---|---|---|---|

| This compound | No product | Low nucleophilicity of aldehyde | |

| p-Nitrobenzaldehyde | High reactivity | Strong electron-withdrawing group |

Comparison with Other Boc-Protected Intermediates

a) N-Boc-ethylenediamine

- Structure : Boc-protected diamine lacking an aldehyde group.

- Use : Coupling agent in peptide synthesis.

b) N-Boc-2-(2-aminoethoxy)acetic Acid (CAS 142929-49-5)

- Structure : Combines Boc-protected amine, ether, and carboxylic acid groups.

- Use : Linker in bioconjugation.

- Differentiation: Carboxylic acid enables amide bond formation, unlike the aldehyde in this compound .

Stability and Deprotection

The Boc group is acid-labile, allowing selective deprotection with HCl/dioxane . This contrasts with Fmoc-protected analogs, which require basic conditions.

| Protecting Group | Deprotection Condition | Compatibility with Aldehyde | Reference |

|---|---|---|---|

| Boc | 4 M HCl/dioxane | Stable | |

| Fmoc | Piperidine/DMF | May oxidize aldehyde | N/A |

Key Research Findings

Antiparasitic Agents: this compound-derived compounds show sub-micromolar activity against Trypanosoma brucei, with para-substituted analogs (e.g., 2,4-dichloro derivatives) exhibiting enhanced potency .

Synthetic Efficiency: In the total synthesis of (+)-negamycin, this compound achieved a 42% overall yield across five steps, highlighting its utility as a chiral building block .

Limitations : Its low reactivity in Petasis reactions necessitates alternative aldehydes for multicomponent syntheses .

Data Tables

Table 1: Physical and Chemical Properties

| Property | This compound | p-Nitrobenzaldehyde | N-Boc-ethylenediamine |

|---|---|---|---|

| Molecular Weight | 159.18 g/mol | 151.12 g/mol | 174.24 g/mol |

| Boiling Point | 237.2°C | 293°C | N/A |

| Solubility | Organic solvents | Organic solvents | Polar solvents |

| Key Functional Groups | Aldehyde, Boc-protected amine | Aldehyde, nitro | Boc-protected diamine |

Table 2: Reaction Yields in Pharmaceutical Syntheses

| Target Compound | Starting Material | Yield | Reference |

|---|---|---|---|

| Trypanosoma brucei inhibitor | This compound | 29% | |

| EGFR ligand L2 | This compound | 70% | |

| (+)-Negamycin | This compound | 42% |

Biological Activity

N-Boc-2-aminoacetaldehyde, a derivative of 2-aminoacetaldehyde, has garnered attention in various fields of chemical and biological research due to its significant biological activities. This compound is primarily utilized in the synthesis of pharmaceuticals and as an intermediate in biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. This modification enhances its stability and solubility, making it suitable for various synthetic applications.

Synthesis Methods:

- This compound can be synthesized through reductive amination processes involving aldehydes and amines under acidic conditions. For instance, sodium cyanoborohydride is commonly used as a reducing agent to facilitate this reaction .

Biological Activity

This compound exhibits notable biological activities, particularly in the context of enzyme interactions and metabolic pathways.

Enzyme Interactions

Research indicates that this compound can influence the activity of enzymes involved in amino acid metabolism. It has been shown to interact with various enzymes, potentially altering their stability and catalytic efficiency .

Table 1: Enzyme Interaction Studies

| Enzyme Type | Interaction Effect | Reference |

|---|---|---|

| Amino Acid Metabolizing Enzymes | Modulates activity and stability | |

| Cathepsin K Inhibitors | Used in synthesis for inhibitors |

Neurobiological Implications

The compound's involvement in neurotransmitter synthesis highlights its significance in neurobiology. It serves as a precursor for neurotransmitters, suggesting a role in neurological signaling pathways . This activity could have implications for understanding neurodegenerative diseases or conditions related to neurotransmitter imbalances.

Case Studies

Several studies have investigated the biological implications of this compound:

- Anticancer Activity : In a study focusing on receptor tyrosine kinase inhibitors, derivatives synthesized from this compound demonstrated significant inhibitory effects on epidermal growth factor receptors (EGFR), showcasing potential anticancer properties .

- Pharmaceutical Applications : The compound has been explored for its utility in synthesizing new drug candidates targeting various diseases, including cancer and metabolic disorders .

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of EGFR; potential anticancer agent | |

| Drug Development | Intermediate for synthesizing diverse pharmaceuticals |

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and its reactivity with various biochemical substrates. These interactions can modulate cellular signaling pathways and influence metabolic processes.

Reactivity Profile

The compound's reactivity allows it to participate in diverse biochemical processes:

Q & A

Q. Basic Synthesis Protocols

Q. Q: What is the standard synthetic route for preparing N-Boc-2-aminoacetaldehyde in academic research?

A: The most common method involves reductive amination of Boc-protected aminoethylamine derivatives. For example, this compound is synthesized by reacting anilines (e.g., 4-chloroaniline) with this compound using NaCNBH₃ or Na(OAc)₃BH as reducing agents in chloroform at room temperature . The Boc group is later removed with 4 M HCl in dioxane , yielding HCl salts of the final compounds.

Key Steps:

Reductive amination : Optimized for mild conditions (rt, chloroform).

Boc deprotection : Acidic cleavage (HCl/dioxane) ensures high yields of amine salts.

Q. Advanced: Optimizing Reductive Amination Conditions

Q. Q: How can reaction parameters be adjusted to improve selectivity in reductive amination involving this compound?

A:

- Reducing Agent Choice : Na(OAc)₃BH is preferred over NaCNBH₃ for substrates sensitive to strong reducing conditions (e.g., aromatic aldehydes) .

- Solvent and Temperature : Chloroform at 4°C to rt minimizes side reactions (e.g., over-reduction) .

- Acidic Buffers : Slightly acidic conditions (e.g., acetic acid) enhance imine formation efficiency .

Data Comparison :

| Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaCNBH₃ | CHCl₃ | 45–74 | |

| Na(OAc)₃BH | CHCl₃ | 70–94 |

Q. Basic Analytical Characterization

Q. Q: What analytical techniques are used to confirm the structure of this compound derivatives?

A:

- ¹H NMR : Look for Boc-protected amine signals (e.g., δ 1.4 ppm for tert-butyl) and aldehyde protons (δ 9–10 ppm). Post-deprotection, broad singlets (bs) for NH₃⁺ appear (δ 8–9 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 385.3 [M+H]⁺ for compound 6) and Boc cleavage products (e.g., m/z 343.3 [M−NH₃+H]⁺) .

Q. Advanced: Resolving Spectral Discrepancies

Q. Q: How can unexpected NMR signals (e.g., broad singlets) in this compound derivatives be interpreted?

A: Broad singlets in ¹H NMR often arise from:

HCl Salt Formation : NH₃⁺ protons (δ 8.7 ppm) exhibit broadening due to exchange with DMSO or water .

Dynamic Effects : Rotameric equilibria in Boc-protected intermediates can split signals. Use variable-temperature NMR to resolve overlapping peaks .

Q. Stability and Handling

Q. Q: What are the best practices for storing this compound to prevent decomposition?

A:

- Storage : Keep at −20°C under inert gas (N₂/Ar) to avoid aldehyde oxidation.

- Acid Sensitivity : Avoid exposure to protic solvents or acids (e.g., TFA) until deprotection is intended .

Q. Advanced: Mitigating Low Yields in Boc Deprotection

Q. Q: Why might Boc removal with HCl/dioxane result in low yields, and how can this be addressed?

A:

- Cause : Precipitation of HCl salts during deprotection can trap impurities.

- Solutions :

- Use scavengers (e.g., triethylsilane) to quench excess HCl .

- Purify via recrystallization (hexane/dioxane) to isolate pure amine salts .

Q. Applications in Drug Discovery

Q. Q: How is this compound utilized in developing bioactive compounds?

A: It serves as a key intermediate for:

- Antiparasitic Agents : Synthesizing N-(2-aminoethyl)-benzamides with activity against Trypanosoma brucei (IC₅₀ values <1 µM) .

- EGFR Inhibitors : Building hypoxia-activated prodrugs via reductive amination with pyridinecarboxaldehydes .

SAR Insight : Electron-withdrawing groups (e.g., Cl) on benzamide moieties enhance trypanocidal activity .

Q. Advanced: Designing Analogues with Improved Activity

Q. Q: What strategies enhance the pharmacokinetic properties of this compound-derived inhibitors?

A:

Properties

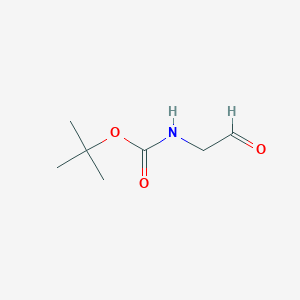

IUPAC Name |

tert-butyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNRTYKOPZDRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401186 | |

| Record name | N-Boc-2-aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89711-08-0 | |

| Record name | N-Boc-2-aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.